alpha-Linolenic Acid-d14
Overview
Description
.alpha.-Linolenic Acid-d14 is a deuterium-labeled form of .alpha.-Linolenic Acid, an essential omega-3 fatty acid. This compound is characterized by the presence of fourteen deuterium atoms, which replace hydrogen atoms in the molecule. .alpha.-Linolenic Acid is commonly found in seed oils and is crucial for human health, as it cannot be synthesized by the human body .
Mechanism of Action
Target of Action
Alpha-Linolenic Acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid (PUFA), which can be elongated to longer n-3 PUFAs, such as eicosapentaenoic acid (EPA) . These long-chain n-3 PUFAs are the primary targets of ALA . They play a crucial role in human health, particularly in cardiovascular diseases .
Mode of Action
ALA interacts with its targets (long-chain n-3 PUFAs) and exerts anti-inflammatory and pro-resolution effects either directly or through their oxylipin metabolites . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .
Biochemical Pathways
ALA is metabolized to oxylipins through the Lipoxygenase (LOX), the Cyclooxygenase (COX), and the Cytochrome P450 (CYP450) pathways . These pathways lead to the production of hydroperoxy-, epoxy-, mono-, and dihydroxylated oxylipins .
Pharmacokinetics
ALA is an essential fatty acid that cannot be synthesized by humans . It is typically ingested from food and then converted into eicosapentaenoic acid and docosahexaenoic acid in the body .
Result of Action
The action of ALA leads to an improved lipid profile, a reduction in the inflammatory biomarker C-reactive protein (CRP), and a reduction in cardiovascular diseases (CVDs) and all-cause mortality . In several mouse and cell models, it has been shown that ALA and some of its oxylipins have immunomodulating effects .
Action Environment
The therapeutic effect of ALA will be affected by the dosage . Environmental factors such as diet can influence the action, efficacy, and stability of ALA. For instance, diets rich in ALA have been suggested to have a beneficial role in human cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Alpha-Linolenic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, enzymes such as AOC and OPR regulate the biochemical reaction of one alpha-Linolenic Acid metabolic node . These enzymes are involved in regulating the conversion of alpha-Linolenic Acid to JA during chilling responses .
Cellular Effects
This compound influences cell function significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Linolenic Acid can influence the thrombus formation process by regulating PI3K/Akt signaling . It also has anti-arrhythmic properties and is associated with cardiovascular diseases and cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The genes encoding SAD, FAD2, FAD3, PDCT, PDAT, OLE, CLE, and SLE in the kernel were found to have bell-shaped expression patterns similar to the patterns of Alpha-Linolenic Acid accumulation in this tissue .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels. For instance, it is involved in unsaturated fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
.alpha.-Linolenic Acid-d14 can be synthesized through the deuteration of .alpha.-Linolenic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of .alpha.-Linolenic Acid-d14 involves the extraction of .alpha.-Linolenic Acid from natural sources, followed by deuteration. The extraction process can be performed using solvent extraction methods, where seed oils rich in .alpha.-Linolenic Acid are treated with solvents like hexane. The extracted .alpha.-Linolenic Acid is then subjected to deuteration using deuterium gas and a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
.alpha.-Linolenic Acid-d14 undergoes various chemical reactions, including:
Oxidation: .alpha.-Linolenic Acid-d14 can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically carried out using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Deuterium atoms in .alpha.-Linolenic Acid-d14 can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or other functional groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
.alpha.-Linolenic Acid-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of .alpha.-Linolenic Acid and its metabolites.
Biology: Employed in studies to trace metabolic pathways and understand the metabolism of omega-3 fatty acids.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of nutritional supplements and functional foods
Comparison with Similar Compounds
.alpha.-Linolenic Acid-d14 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
.alpha.-Linolenic Acid: The non-deuterated form, commonly found in seed oils.
Gamma-Linolenic Acid: An omega-6 fatty acid with similar anti-inflammatory properties.
Eicosapentaenoic Acid: A longer-chain omega-3 fatty acid derived from .alpha.-Linolenic Acid.
Docosahexaenoic Acid: Another long-chain omega-3 fatty acid with significant health benefits.
.alpha.-Linolenic Acid-d14 stands out due to its use in stable isotope labeling, making it a valuable tool in research and analytical applications.
Properties
IUPAC Name |
(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-VZRNVSMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is alpha-linolenic acid-d14 used in this study on polyunsaturated fatty acids?
A1: this compound serves as an internal standard in the LC-MS/MS method described in the paper []. Internal standards are crucial for quantitative analysis as they help correct for variations during sample preparation and analysis, leading to more accurate and reliable results.
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